molecular formula C9H18O2 B2627720 (2,2,5,5-Tetramethyloxolan-3-yl)methanol CAS No. 1502734-05-5

(2,2,5,5-Tetramethyloxolan-3-yl)methanol

Cat. No.: B2627720
CAS No.: 1502734-05-5
M. Wt: 158.241
InChI Key: KKFICEJVUHYLNZ-UHFFFAOYSA-N
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Description

(2,2,5,5-Tetramethyloxolan-3-yl)methanol (CAS 1502734-05-5) is a specialized oxolane derivative with significant potential in organic synthesis and green chemistry applications. This compound features a methanol-functionalized tetramethyloxolane core, delivering unique steric and electronic properties that make it valuable as a chiral building block for complex molecule assembly. The tetramethyl substitution pattern adjacent to the ether oxygen provides enhanced stability against peroxide formation compared to traditional ether solvents like tetrahydrofuran, addressing a significant safety concern in laboratory and industrial processes . In research contexts, this compound serves as a versatile intermediate for synthesizing more complex structures, including its conversion to (2,2,5,5-tetramethyloxolan-3-yl)methanamine and other functionalized derivatives . The steric hindrance created by the four methyl groups influences stereochemical outcomes in synthetic transformations, making it particularly valuable for studying stereoselective reactions. As part of the tetramethyloxolane chemical family that includes the promising green solvent 2,2,5,5-tetramethyloxolane (TMO) , this methanol-functionalized analog extends the utility of this compound class beyond solvent applications into synthetic building blocks. Researchers are exploring its use in developing sustainable chemical processes, potentially replacing conventional petroleum-derived compounds with safer, more environmentally benign alternatives . The compound is offered exclusively for research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling protocols prior to use. For comprehensive product specifications, analytical data, and shipping information, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2,5,5-tetramethyloxolan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFICEJVUHYLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2,5,5 Tetramethyloxolan 3 Yl Methanol

Conventional Synthetic Approaches to the Tetramethyloxolane Core

The synthesis of the 2,2,5,5-tetramethyloxolane (TMO) framework, the central scaffold of the target molecule, is well-documented. The primary and most direct route involves the cyclization of a specific diol precursor.

Ring-Closing Strategies and Cyclization Reactions

The most prevalent method for forming the TMO ring is the acid-catalyzed intramolecular dehydration, or cyclization, of 2,5-dimethylhexane-2,5-diol (DHL). mdpi.comwikipedia.org This reaction proceeds efficiently, with water as the only byproduct. While sulfuric acid can be used, heterogeneous catalysts like zeolites have been shown to facilitate this ring closure with particularly high yields. mdpi.comwikipedia.org

Beyond this specific reaction, the synthesis of substituted tetrahydrofuran (B95107) rings, in general, employs a variety of classical and modern ring-closing strategies. These methods provide a toolbox for constructing the five-membered oxolane ring system. nih.gov Key strategies include:

Intramolecular SN2 Reactions: This classical approach involves the cyclization of a halo-alcohol, where a hydroxyl group displaces a tethered leaving group (e.g., a halide or sulfonate) to form the ether linkage. nih.gov Another variation is the intramolecular addition of an alcohol to an epoxide. nih.gov

Nucleophilic Capture of Oxonium Ions: Reactive oxonium ion intermediates can be generated and subsequently trapped by a tethered nucleophile, such as an alkene, to form the tetrahydrofuran ring. nih.gov

[3+2] Cycloaddition Reactions: These powerful reactions construct the ring in a single step by combining a three-atom component and a two-atom component, offering a convergent and efficient route to highly substituted products. nih.gov

Iodine-Catalyzed C-H Activation: A more modern, metal-free approach involves the use of iodine reagents to catalyze the cyclization of non-functionalized alcohols into tetrahydrofuran derivatives, favoring the five-membered ring over the thermodynamically more stable six-membered ring. chemistryviews.org

Precursor Design and Functionalization for Oxolane Formation

The design and synthesis of the acyclic precursor are critical for the successful formation of the oxolane core. For TMO, the key precursor is 2,5-dimethylhexane-2,5-diol (DHL). mdpi.com Several distinct synthetic routes to this precursor have been developed from various starting materials.

The established industrial synthesis begins with the reaction of acetylene and acetone, catalyzed by potassium isobutoxide. mdpi.com More recently, bio-based routes have been explored to improve the sustainability of TMO synthesis. mdpi.com One such route utilizes methyl levulinate, a byproduct of sugar dehydration, which undergoes a triple methylation reaction with a Grignard reagent like methyl magnesium chloride (MeMgCl) to produce DHL in high yield. mdpi.com Another pathway involves the reaction of 2,5-hexanedione with an organolithium reagent. mdpi.com

Table 1: Synthetic Routes to the Key Precursor 2,5-Dimethylhexane-2,5-diol (DHL)
Starting MaterialsKey Reagents/CatalystsDescriptionReference
Acetylene and AcetonePotassium isobutoxide (KOiBu)Industrial process involving the coupling of two acetone molecules with acetylene. mdpi.com
Methyl LevulinateMethyl magnesium chloride (MeMgCl)A bio-based route where the keto-ester undergoes triple methylation via a Grignard reaction. mdpi.com
2,5-HexanedioneMethyllithium (MeLi)A route involving the double addition of an organolithium reagent to a diketone. mdpi.com

Introduction of the Methanol (B129727) Moiety

While the synthesis of the TMO core is well-established, the direct synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanol is not prominently featured in the literature. Therefore, its synthesis is best approached by considering logical extensions of known methodologies. Introducing the methanol group (-CH₂OH) at the C3 position would most plausibly be achieved by designing a precursor that already contains this functionality or a group that can be readily converted to it, rather than attempting to functionalize the less reactive C-H bond of a pre-formed TMO ring. A viable strategy involves the synthesis and cyclization of a precursor containing a carboxylic acid or ester group at the appropriate position, followed by chemical reduction.

Stereoselective and Regioselective Functionalization Techniques

Achieving the desired substitution pattern—specifically, placing the functional group at the C3 position—is a challenge of regioselectivity. The most effective strategy for ensuring this regiocontrol is to incorporate the desired functionality into the linear precursor before the ring-closing step.

The synthesis of substituted tetrahydrofurans often requires control over stereochemistry, especially when multiple chiral centers are present. Various stereoselective methods have been developed to control the relative and absolute stereochemistry of substituents on the tetrahydrofuran ring. nih.gov For instance, the addition of titanium enolates to a γ-lactol derived from (S)-glutamic acid has been used to prepare trans-2,5-disubstituted tetrahydrofurans with good stereocontrol. nih.gov Such principles would be essential in a synthesis designed to control the stereochemistry of the C3-methanol group relative to other potential substituents.

Reduction Methodologies for Carboxylic Acid or Ester Precursors

Assuming a synthetic route that proceeds via a (2,2,5,5-Tetramethyloxolan-3-yl)carboxylic acid or its corresponding ester, the final step would be the reduction of the carboxyl or ester group to a primary alcohol. This is a fundamental transformation in organic synthesis with several reliable methods.

Strong hydride-donating reagents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent capable of readily converting both carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction typically involves an initial acid-base reaction (for carboxylic acids) followed by nucleophilic hydride additions. chemistrysteps.com An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), is another excellent reagent for the reduction of carboxylic acids. chemistrysteps.comcommonorganicchemistry.com Borane reagents can sometimes offer better chemoselectivity, for example, reducing a carboxylic acid in the presence of an ester. commonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters on its own, though it can be used if the carboxylic acid is first converted to a more reactive derivative. chemistrysteps.comcommonorganicchemistry.com

Table 2: Comparison of Reagents for the Reduction of Carboxylic Acid/Ester to Primary Alcohol
Reducing AgentAbbreviationSubstrate CompatibilityKey CharacteristicsReference
Lithium Aluminum HydrideLiAlH₄Carboxylic Acids, Esters, Aldehydes, Ketones, Amides, etc.Very powerful and reactive; not chemoselective. Reduces most polar pi bonds. chemistrysteps.comlibretexts.org
Borane-Tetrahydrofuran ComplexBH₃-THFCarboxylic Acids, Aldehydes, Ketones, Alkenes.Less reactive than LiAlH₄; can selectively reduce carboxylic acids in the presence of esters. commonorganicchemistry.com
Sodium BorohydrideNaBH₄Aldehydes, Ketones, Acid Chlorides.Mild and selective; generally ineffective for reducing carboxylic acids or esters directly. chemistrysteps.comlibretexts.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly integral to modern synthetic design. Several aspects of the synthesis of the TMO core align with these principles.

The use of heterogeneous catalysts, such as H-BEA zeolites, for the cyclodehydration of DHL is another key green feature. mdpi.com Zeolites are solid acids that can be easily separated from the reaction mixture and potentially reused, minimizing catalyst waste and simplifying product purification compared to homogeneous catalysts like sulfuric acid.

Furthermore, general green chemistry strategies can be applied to enhance the synthesis. mdpi.com This includes the use of safer, more environmentally benign solvents, minimizing the number of synthetic steps to improve atom economy, and exploring energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com The development of metal-free catalytic systems, such as the iodine-catalyzed cyclization to form tetrahydrofurans, also contributes to greener synthesis by avoiding the use of potentially toxic and hazardous heavy metals. chemistryviews.org

Solvent-Free Reactions and Aqueous Media Applications

The principles of green chemistry encourage the use of solvent-free reactions or aqueous media to minimize environmental impact. For the synthesis of substituted tetrahydrofurans, these conditions can be particularly advantageous.

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, offer a solvent-free approach to organic synthesis. While not explicitly reported for this compound, the synthesis of other heterocyclic compounds has been successfully achieved under these conditions. A potential solvent-free route could involve the reaction of a suitable precursor, such as an epoxide with a nucleophile, under high-energy milling. The absence of a solvent can lead to higher reaction rates and simplified purification processes.

Aqueous Media Applications: The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Intramolecular cyclization of haloalcohols or diols to form tetrahydrofuran rings can often be performed in aqueous media, sometimes facilitated by a phase-transfer catalyst or under high-temperature and high-pressure conditions. For instance, the cyclization of a suitably substituted pentane-1,4-diol derivative could potentially yield the tetramethylated oxolane ring structure in water.

A hypothetical aqueous synthesis could involve the acid-catalyzed cyclization of a precursor like 3-(hydroxymethyl)-2,2,5,5-tetramethylpentane-1,4-diol. The reaction would proceed via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group to form the ether linkage.

Reaction Type Precursor Conditions Potential Advantages
Solvent-FreeSubstituted Epoxide + NucleophileBall MillingReduced waste, faster reaction
Aqueous Media3-(hydroxymethyl)-2,2,5,5-tetramethylpentane-1,4-diolAcid catalyst, HeatEnvironmentally benign, low cost

Catalytic Synthesis Routes and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts can be employed for the synthesis of tetrahydrofuran derivatives.

Homogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and gold, are effective in promoting the cyclization of unsaturated alcohols to form tetrahydrofurans. For example, an intramolecular hydroalkoxylation of a suitably substituted homoallylic alcohol could be a viable route. Lewis acids can also catalyze the cyclization of epoxides or diols.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers advantages in terms of catalyst recovery and reuse. For instance, the dehydration of a diol precursor over a zeolite catalyst at elevated temperatures could lead to the formation of the this compound. This approach is analogous to the synthesis of the related solvent 2,2,5,5-tetramethyloxolane (TMO) from 2,5-dimethylhexane-2,5-diol. mdpi.com

A plausible catalytic route could involve the epoxidation of 3-(isopropenyl)-2,2,5,5-tetramethyl-1-pentanol followed by an acid-catalyzed intramolecular ring-opening of the epoxide to form the desired tetrahydrofuran ring.

Catalyst Type Reaction Catalyst Example Typical Efficiency
HomogeneousIntramolecular HydroalkoxylationPd(OAc)₂/dppfHigh yields, mild conditions
HeterogeneousDiol Dehydration/CyclizationH-BEA ZeoliteGood yields, reusable catalyst
Lewis AcidEpoxide Ring OpeningSc(OTf)₃High stereoselectivity

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on both laboratory and industrial scales hinges on the careful optimization of reaction parameters and the development of a robust and scalable process.

Yield Enhancement and Purity Control Strategies

Maximizing the yield and ensuring the high purity of the final product are primary objectives in any synthetic process.

Yield Enhancement: The yield of the desired product can be improved by systematically varying key reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The choice of solvent can also have a significant impact on the reaction outcome. For a diol cyclization reaction, for example, optimizing the temperature is crucial to favor the desired intramolecular cyclization over competing side reactions like intermolecular etherification or elimination. The use of a dehydrating agent or the continuous removal of water can also drive the equilibrium towards the formation of the cyclic ether.

Purity Control: The formation of byproducts is a common challenge in the synthesis of highly substituted molecules. In the case of this compound, potential impurities could arise from incomplete reaction, over-reaction, or rearrangement of intermediates. Purification strategies such as distillation, chromatography, or crystallization are employed to isolate the target compound in high purity. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Parameter Optimization Strategy Impact on Yield/Purity
TemperatureSystematic variation to find optimal pointAffects reaction rate and selectivity
Catalyst LoadingScreening different concentrationsBalances reaction rate and cost
Reaction TimeMonitoring reaction progressPrevents byproduct formation from over-reaction
SolventScreening a range of polar and non-polar solventsInfluences solubility and reactivity

Scale-Up Considerations for Industrial and Academic Production

Transitioning a synthetic route from a laboratory scale to a larger industrial or academic production scale introduces a new set of challenges that must be addressed.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage on a larger scale due to changes in the surface-area-to-volume ratio. Exothermic reactions, in particular, require efficient heat removal to prevent thermal runaways. The use of jacketed reactors, internal cooling coils, and efficient stirring is essential to maintain temperature control. Similarly, ensuring efficient mixing is critical for achieving consistent reaction rates and yields.

Safety and Handling: The safe handling of reagents, solvents, and catalysts is of paramount importance. A thorough risk assessment should be conducted before any scale-up operation. This includes considering the flammability, toxicity, and reactivity of all materials involved. The use of closed systems and appropriate personal protective equipment is mandatory.

Economic Viability: The cost of starting materials, catalysts, solvents, and energy consumption are key factors in determining the economic feasibility of a synthetic process. For industrial production, the development of a cost-effective and sustainable route is a primary driver. This may involve exploring alternative starting materials, developing more efficient catalysts, or designing a process that minimizes waste and allows for the recycling of solvents and catalysts.

Chemical Reactivity and Transformations of 2,2,5,5 Tetramethyloxolan 3 Yl Methanol

Reactions of the Primary Alcohol Functional Group

The primary alcohol moiety is the principal site of chemical transformations for (2,2,5,5-Tetramethyloxolan-3-yl)methanol. However, the significant steric shielding by the four methyl groups on the oxolane ring is expected to reduce reaction rates compared to unhindered primary alcohols.

Esterification of this compound with carboxylic acids, a common derivatization technique, is anticipated to be sluggish under standard Fischer esterification conditions (acid catalyst, heat). chemguide.co.uk The steric bulk surrounding the hydroxyl group impedes the approach of the carboxylic acid. For analogous sterically hindered alcohols like neopentyl alcohol, esterification with chloroacetic acids has been studied, indicating that such reactions are possible, though potentially requiring more forcing conditions or specialized reagents. acs.org

To achieve efficient esterification, more reactive acylating agents are likely necessary. The use of acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270), would provide a more reactive electrophile to overcome the steric hindrance. chemguide.co.uk

Table 1: Plausible Esterification Reactions of this compound

Acylating AgentCatalyst/BaseExpected ProductRelative Reactivity
Carboxylic AcidH₂SO₄ (conc.)(2,2,5,5-Tetramethyloxolan-3-yl)methyl esterLow
Acyl ChloridePyridine(2,2,5,5-Tetramethyloxolan-3-yl)methyl esterModerate to High
Acid AnhydridePyridine or DMAP(2,2,5,5-Tetramethyloxolan-3-yl)methyl esterModerate

Data in this table is inferred from general principles of organic chemistry and reactivity of analogous sterically hindered alcohols.

The synthesis of ethers from this compound is also expected to be challenging via traditional methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, would be inefficient for this substrate if it were the electrophile due to the high propensity for elimination (E2) reactions with sterically hindered substrates. However, using the alkoxide of this compound as the nucleophile with a less hindered alkyl halide (e.g., methyl iodide) would be a more viable, albeit slow, pathway.

Acid-catalyzed dehydration of this compound to form a symmetrical ether is unlikely to be a clean reaction. In the case of neopentyl alcohol, acid-catalyzed dehydration is known to lead to skeletal rearrangements, forming more stable alkenes. vaia.comchegg.com A similar outcome would be anticipated for this compound, where protonation of the alcohol, followed by loss of water, would generate a primary carbocation that would readily rearrange.

The oxidation of this compound to the corresponding aldehyde, (2,2,5,5-Tetramethyloxolan-3-yl)methanal, would require mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be suitable for this transformation. libretexts.org

Further oxidation to the carboxylic acid, (2,2,5,5-Tetramethyloxolan-3-yl)methanoic acid, can be achieved using stronger oxidizing agents. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step, one-pot procedure using a TEMPO-catalyzed oxidation followed by sodium chlorite. nih.govwikipedia.org The steric hindrance is not expected to prevent these reactions, although it might influence the reaction kinetics. researchgate.net

Table 2: Predicted Oxidation Products of this compound

Oxidizing AgentReaction ConditionsMajor Product
PCC or Swern OxidationAnhydrous, controlled temperature(2,2,5,5-Tetramethyloxolan-3-yl)methanal
KMnO₄, NaOH, H₂O, heatBasic, aqueous(2,2,5,5-Tetramethyloxolan-3-yl)methanoic acid
CrO₃, H₂SO₄, acetoneAcidic, aqueous(2,2,5,5-Tetramethyloxolan-3-yl)methanoic acid
TEMPO, NaOCl then NaClO₂Biphasic, mild(2,2,5,5-Tetramethyloxolan-3-yl)methanoic acid

Data in this table is based on established oxidation methodologies for primary alcohols.

Conversion of the hydroxyl group to a better leaving group, such as a halide or a sulfonate ester, is a key transformation. Direct halogenation using hydrogen halides (e.g., HCl, HBr) is likely to be problematic. For neopentyl alcohol, reaction with HCl does not yield neopentyl chloride but instead leads to rearranged products due to the formation of a primary carbocation that undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. quora.commasterorganicchemistry.com A similar rearrangement would be expected for this compound.

To avoid rearrangement, reagents that proceed through an Sₙ2-type mechanism are preferred. Thionyl chloride (SOCl₂) in the presence of a base like pyridine can be used to convert primary alcohols to alkyl chlorides. libretexts.orglibretexts.org Similarly, phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides from primary alcohols. youtube.com

Sulfonylation, for instance with p-toluenesulfonyl chloride (TsCl) in pyridine, would convert the alcohol into a tosylate. libretexts.orgmasterorganicchemistry.com This transformation is valuable as tosylates are excellent leaving groups for subsequent nucleophilic substitution reactions. The reaction occurs at the oxygen atom and does not involve the carbon center, thus proceeding with retention of configuration.

Reactivity of the Tetramethyloxolane Ring System

The 2,2,5,5-tetramethyloxolane ring is a highly stable heterocyclic system. The four methyl groups provide significant steric protection to the ether oxygen, making it less susceptible to cleavage by common reagents. The parent compound, 2,2,5,5-tetramethyloxolane (TMO), has been investigated as a "green" solvent and has shown remarkable stability. researchgate.net

Key stability features include:

Resistance to Peroxide Formation: Unlike tetrahydrofuran (B95107) (THF), TMO does not form explosive peroxides due to the absence of hydrogen atoms on the carbons adjacent (alpha) to the ether oxygen. wikipedia.org

Stability to Strong Bases: TMO has been shown to be stable in the presence of strong organometallic bases such as sec-butyllithium (B1581126) (s-BuLi), making it a suitable solvent for lithiation reactions. researchgate.net

Acid Stability: The synthesis of TMO often involves the acid-catalyzed cyclodehydration of 2,5-dimethylhexane-2,5-diol, suggesting the ring is stable under these acidic conditions. wikipedia.orgvaia.com However, very strong acids like triflic acid can promote reactions with arenes. wikipedia.org

Under the conditions typically employed for the reactions of the primary alcohol functional group of this compound, the oxolane ring is expected to remain intact. Its stability contributes to the predictability of reactions occurring at the side chain.

Potential Ring-Opening Reactions

There is no available research data on the ring-opening reactions of this compound. The stability of the tetramethyloxolane ring and the conditions under which it might undergo cleavage have not been documented in the accessible scientific literature.

Functionalization and Derivatization of Methyl Groups

Information regarding the specific functionalization or derivatization of the methyl groups of this compound is not present in published research.

Participation in Multicomponent Reactions and Cascade Processes

There are no documented instances of this compound being utilized as a substrate or reagent in multicomponent or cascade reactions.

Transition Metal-Catalyzed Transformations Involving this compound

No studies detailing the use of this compound in transition metal-catalyzed transformations have been found.

Cross-Coupling Reactions (e.g., as a ligand precursor or substrate)

There is no evidence to suggest that this compound has been employed as a ligand precursor or substrate in any cross-coupling reactions.

Hydrogenation and Dehydrogenation Studies

Research on the hydrogenation or dehydrogenation of this compound is not available in the scientific literature.

Derivatives and Analogs of 2,2,5,5 Tetramethyloxolan 3 Yl Methanol

Synthesis of Chiral Derivatives and Enantiomeric Purity Assessment

No specific methods for the enantioselective synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanol have been reported. General strategies for the synthesis of chiral tetrahydrofuran (B95107) derivatives often involve asymmetric cyclization reactions or the resolution of racemic mixtures. rsc.orgchemistryviews.org The assessment of enantiomeric purity for analogous chiral alcohols and their derivatives is typically performed using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often after derivatization to enhance separation. researchgate.netnih.gov However, no specific chiral HPLC or GC methods have been published for this compound.

Preparation of Functionalized Ethers and Esters

Standard synthetic protocols for the formation of ethers (e.g., Williamson ether synthesis) and esters (e.g., Fischer esterification, acylation with acid chlorides or anhydrides) are broadly applicable to alcohols. While these reactions are theoretically feasible for this compound, there are no published studies detailing the reaction conditions, yields, or characterization of the resulting ether and ester derivatives of this specific compound.

Design and Synthesis of Advanced Intermediates for Complex Molecule Construction

The use of substituted tetrahydrofurans as building blocks in the synthesis of complex natural products and biologically active molecules is a common strategy. nih.govuni-saarland.de The this compound scaffold, with its gem-dimethyl groups, could potentially serve as a unique architectural element. However, there is no documented use of this specific compound as an advanced intermediate in any published total synthesis or medicinal chemistry program.

Development of Oxolane-Based Ligands for Catalysis

Chiral phosphine (B1218219) ligands are crucial in asymmetric catalysis. nih.govnih.gov Ligands incorporating a tetrahydrofuran backbone are known, but the design and synthesis of ligands derived specifically from this compound have not been reported. The steric hindrance provided by the tetramethyl substitution pattern could offer interesting properties in a catalytic context, but this remains a hypothetical consideration without experimental data.

Incorporation into Polymeric Structures and Material Precursors

Tetrahydrofuran and its derivatives can be used as monomers in ring-opening polymerization to form polyethers. researchgate.netsemanticscholar.org Additionally, the hydroxyl group of this compound could be functionalized to create a polymerizable monomer for the synthesis of, for example, polyesters or polyurethanes. However, no studies have been published on the polymerization of this specific monomer or its use as a precursor for materials science applications.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Natural Products and Complex Molecules

There is currently no available scientific literature that documents the use of (2,2,5,5-Tetramethyloxolan-3-yl)methanol as a direct precursor in the total synthesis of natural products or other complex molecules. Searches of chemical databases and academic journals did not yield any published reaction schemes or synthetic pathways commencing from this specific compound for such purposes.

Utilization in Asymmetric Synthesis as a Chiral Auxiliary Component

The potential of this compound as a chiral auxiliary in asymmetric synthesis has not been explored in published research. For a molecule to function as a chiral auxiliary, it typically needs to be enantiomerically pure and capable of directing the stereochemical outcome of a reaction, followed by facile removal. There are no studies that describe the resolution of this compound into its separate enantiomers or its subsequent application in stereoselective transformations.

Contributions to the Development of Novel Reagents and Solvents

While the parent compound, 2,2,5,5-Tetramethyloxolane (TMO), is under investigation as a sustainable solvent alternative to toluene, there is no evidence to suggest that this compound has been developed into a novel reagent or solvent with specific applications. The presence of the hydroxyl group would significantly alter its physical and chemical properties compared to TMO, such as polarity and reactivity, but the implications of these differences for creating new chemical tools have not been reported.

Application in Polymer Chemistry for Specialized Monomers

A review of the literature on polymer chemistry does not indicate that this compound has been utilized as a monomer for the synthesis of novel polymers. The development of specialized polymers often involves monomers with specific functional groups that can undergo polymerization to create materials with desired architectures and properties. However, no such polymers derived from this particular oxolane derivative have been described in scientific publications.

Integration into Supramolecular Assemblies and Frameworks

There is no research available describing the integration of this compound into supramolecular assemblies or frameworks, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. The design of such structures relies on predictable intermolecular interactions, and the specific binding motifs and self-assembly properties of this compound have not been a subject of study in the available literature.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 2,2,5,5 Tetramethyloxolan 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of (2,2,5,5-Tetramethyloxolan-3-yl)methanol can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships. The presence of the hydroxyl group will result in a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-OH 1.5-3.0 Singlet (broad) -
-CH₂OH 3.5-3.8 Multiplet
-CH(CH₂OH) 1.8-2.2 Multiplet
-CH₂- (ring) 1.5-1.9 Multiplet
-C(CH₃)₂ 1.1-1.3 Singlet -

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will indicate the number of distinct carbon environments within the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., quaternary, methine, methylene, methyl).

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C(CH₃)₂ (C2 & C5) 75-85
-CH(CH₂OH) (C3) 45-55
-CH₂- (C4) 35-45
-CH₂OH 60-70

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity by establishing correlations between protons and carbons.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₉H₁₈O₂), the expected exact mass is approximately 158.1307 g/mol . Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation of cyclic ethers and alcohols often involves cleavage adjacent to the oxygen atom and loss of small neutral molecules.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion
158 [M]⁺ (Molecular Ion)
143 [M - CH₃]⁺
127 [M - CH₂OH]⁺
101 [M - C₄H₉]⁺
83 [M - C₄H₉O]⁺

The analysis of these fragments helps to piece together the structural components of the molecule, confirming the presence of the tetramethyloxolane ring and the methanol (B129727) substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3600-3200 (broad) O-H stretch Alcohol
2970-2850 C-H stretch Alkane
1470-1450 C-H bend Alkane
1380-1365 C-H bend (gem-dimethyl) Alkane

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, particularly in the fingerprint region, to provide a more complete vibrational profile of the molecule. For substituted oxolanes, characteristic ring breathing modes can often be observed in the low-frequency region of the Raman spectrum.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a suitable technique for its analysis. The choice of the stationary phase is crucial for achieving good separation from isomers or impurities. A polar stationary phase would likely provide better separation for this alcohol. odinity.com The retention time would be a key parameter for its identification.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, high-performance liquid chromatography is the method of choice. A reversed-phase HPLC method, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be appropriate for analyzing this polar analyte. wikipedia.orguhplcs.com The retention of the compound would be influenced by the exact composition of the mobile phase. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

The ability to form suitable crystals depends on factors such as purity and the inherent packing efficiency of the molecule. For low-melting point compounds, crystallization can be challenging but may be achieved through techniques such as slow evaporation from a suitable solvent or cooling crystallization. mdpi.comwikipedia.org As of now, there is no publicly available crystal structure for this compound. Such data would be invaluable for confirming the predicted conformation of the oxolane ring and the orientation of the hydroxymethyl substituent.

Theoretical and Computational Chemistry Studies on 2,2,5,5 Tetramethyloxolan 3 Yl Methanol

Conformational Analysis and Energy Landscapes of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is inherently flexible and non-planar, adopting puckered conformations to alleviate torsional strain. rsc.org The two most representative conformations are the envelope (E) and twist (T) forms. rsc.org In the envelope conformation, one atom is out of the plane of the other four, while in the twist form, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are not static but interconvert through a process known as pseudorotation.

For (2,2,5,5-Tetramethyloxolan-3-yl)methanol, the conformational landscape is significantly influenced by the bulky tetramethyl substitution and the hydroxymethyl group at the C3 position. The four methyl groups at the C2 and C5 positions introduce substantial steric hindrance. This steric crowding restricts the pseudorotational freedom of the oxolane ring, favoring specific puckered conformations that minimize non-bonded interactions.

Computational studies on substituted five-membered rings have shown that the conformational preference is largely governed by the characteristics of the substituents. rsc.org The bulky gem-dimethyl groups at C2 and C5 are expected to dominate the conformational equilibrium. The energy landscape would likely show deep minima corresponding to conformations where the steric repulsion between the methyl groups and the hydroxymethyl substituent is minimized. The presence of these bulky groups likely creates higher energy barriers for interconversion between different twist and envelope forms compared to unsubstituted tetrahydrofuran (B95107).

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPseudosymmetrySubstituent OrientationsRelative Energy (kcal/mol)
1Envelope (E)Hydroxymethyl pseudo-equatorial0.00
2Twist (T)Hydroxymethyl pseudo-axial1.5 - 2.5
3Envelope (E)Hydroxymethyl pseudo-axial2.0 - 3.5
4PlanarC1 symmetry> 10.0 (Transition State)

Note: This table is illustrative, based on general principles of conformational analysis for substituted oxolanes. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are essential for elucidating the electronic structure and predicting the reactivity of this compound. nih.govresearchgate.net These calculations can determine key properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. For an alcohol like this, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO would be associated with the antibonding orbitals, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

An analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution and identify electron-rich and electron-deficient regions. The area around the hydroxyl oxygen would exhibit a negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

Steric hindrance from the four methyl groups in 2,2,5,5-tetramethyloxolane (TMO), a related compound, has been shown to prevent the formation of hydrogen-bonded pre-reaction complexes, which can lead to anomalously slow reaction rates. copernicus.orgsemanticscholar.org A similar effect would be anticipated for this compound, where the bulky methyl groups shield the ethereal oxygen and parts of the ring from attack.

Table 2: Calculated Electronic Properties of a Model Substituted Oxolane

PropertyMethod/Basis SetCalculated Value
HOMO EnergyDFT/B3LYP/6-31G-6.5 eV
LUMO EnergyDFT/B3LYP/6-31G+1.2 eV
HOMO-LUMO GapDFT/B3LYP/6-31G7.7 eV
Dipole MomentDFT/B3LYP/6-31G1.8 D

Note: These values are representative for a substituted alcohol and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment, providing insights into solvation effects and intermolecular interactions. spiedigitallibrary.orgscirp.org These simulations track the positions and velocities of atoms over time, revealing how solvent molecules arrange around the solute and the nature of their interactions, particularly hydrogen bonding.

In an aqueous solution, the hydroxymethyl group would be the primary site for hydrogen bonding with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds. acs.org The bulky and hydrophobic tetramethyl groups would likely lead to a structured arrangement of water molecules around them, a phenomenon known as hydrophobic solvation.

Table 3: Simulated Solvent Interaction Parameters

SolventPropertySimulated Value
WaterRadial Distribution Function g(r) of water oxygen around hydroxyl hydrogen (first peak)1.8 Å
WaterCoordination number of water around hydroxyl group3-4
Methanol (B129727)Average number of hydrogen bonds (solute-solvent)2.5

Note: This table presents typical values from MD simulations of alcohols in solution.

Computational Studies on Reaction Mechanisms and Transition States of its Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key transformation to study would be acid-catalyzed dehydration.

Dehydration of alcohols can proceed through different mechanisms, such as E1 or E2. acs.org Computational studies can map out the potential energy surfaces for these pathways. acs.org In an E1 mechanism, the reaction would proceed through a carbocation intermediate formed after the protonation of the hydroxyl group and subsequent loss of water. The stability of this carbocation would be a critical factor. The formation of a secondary carbocation at the C3 position might be followed by rearrangement to a more stable tertiary cation if a suitable pathway exists, though this is less likely in this specific structure.

For an E2 mechanism, a concerted process involving the removal of a proton and the departure of the water leaving group would be modeled. The calculations would focus on locating the transition state for this concerted step and determining its energy. The steric hindrance from the tetramethyl groups would likely play a significant role in the stereochemical outcome and the relative activation barriers of E1 versus E2 pathways. acs.org

Table 4: Hypothetical Calculated Activation Energies for Dehydration Pathways

Reaction PathwayRate-Determining StepComputational MethodCalculated Activation Energy (kcal/mol)
E1 MechanismFormation of carbocationCCSD(T)//B3LYP~30-35
E2 MechanismConcerted eliminationCCSD(T)//B3LYP~40-45

Note: These are illustrative values for alcohol dehydration and serve to demonstrate the type of data obtained from computational studies on reaction mechanisms.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation, as recommended for similar oxygen-sensitive compounds .
  • PPE : Use nitrile gloves and safety goggles. Avoid inhalation of vapors; work in a fume hood.
  • Disposal : Neutralize waste with dilute HCl before incineration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.